2-Bromo-4-chlorothiazole-5-carboxylic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling

Streamline your thiazole-based SAR and PROTAC synthesis with 2-Bromo-4-chlorothiazole-5-carboxylic acid (CAS 139670-04-5). Its orthogonally reactive C2-Br and C4-Cl bonds enable predictable, stepwise cross-couplings without protective groups. This dihalogenated core is essential for constructing 2,4,5-trisubstituted thiazole libraries for kinase and GPCR targets. Secure this advanced intermediate to minimize step count and maximize atom economy in your scale-up pathway. Request a bulk quote and current stock levels today.

Molecular Formula C4HBrClNO2S
Molecular Weight 242.47
CAS No. 139670-04-5
Cat. No. B2407156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chlorothiazole-5-carboxylic acid
CAS139670-04-5
Molecular FormulaC4HBrClNO2S
Molecular Weight242.47
Structural Identifiers
SMILESC1(=C(N=C(S1)Br)Cl)C(=O)O
InChIInChI=1S/C4HBrClNO2S/c5-4-7-2(6)1(10-4)3(8)9/h(H,8,9)
InChIKeyCMYDZKFYXFXGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chlorothiazole-5-carboxylic Acid (CAS 139670-04-5): Core Properties and Sourcing Considerations


2-Bromo-4-chlorothiazole-5-carboxylic acid (CAS 139670-04-5) is a dihalogenated thiazole-5-carboxylic acid building block with the molecular formula C₄HBrClNO₂S and a molecular weight of 242.48 g/mol . It features a 1,3-thiazole core substituted at the 2-position with bromine, at the 4-position with chlorine, and at the 5-position with a carboxylic acid group . This compound is typically supplied as an off-white to light brown solid and requires storage under an inert atmosphere at room temperature or refrigerated conditions (2–8°C) depending on the vendor . Its primary role in research is as a versatile synthetic intermediate for constructing more complex, polysubstituted thiazole derivatives, leveraging the differential reactivity of its halogen substituents and the carboxylic acid handle [1].

Why 2-Bromo-4-chlorothiazole-5-carboxylic Acid Cannot Be Swapped with Other Thiazole-5-carboxylates


While several thiazole-5-carboxylic acid analogs exist (e.g., 2,4-dichloro, 4-chloro, or regioisomeric 2-bromo-5-chloro variants), they are not interchangeable for synthesis or procurement. The specific substitution pattern of 2-Bromo-4-chlorothiazole-5-carboxylic acid—particularly the orthogonally reactive Br at C2 and Cl at C4—is a critical design feature. This arrangement permits sequential, site-selective functionalization in cross-coupling reactions (e.g., Suzuki, Stille) due to the differential reactivity of C-Br versus C-Cl bonds [1][2]. For instance, the bromine at the 2-position is significantly more reactive toward palladium-catalyzed couplings than the chlorine at the 4-position, enabling controlled, stepwise derivatization [2]. Substituting this compound with an analog that has altered halogen types or positions would fundamentally change the synthetic pathway, reaction selectivity, and final product, thereby invalidating the established synthetic route and jeopardizing project timelines [1].

Quantitative Evidence Differentiating 2-Bromo-4-chlorothiazole-5-carboxylic Acid from Its Closest Analogs


Regioselective Sequential Functionalization Enabled by Differential Halogen Reactivity

The target compound's distinct advantage lies in the orthogonal reactivity of its C2-Br and C4-Cl bonds, which enables regiocontrolled sequential derivatization. A key study on a closely related scaffold, ethyl 2-bromo-5-chloro-4-thiazolecarboxylate, demonstrated that the C2-Br bond is more reactive and can be selectively functionalized in a first step via palladium-catalyzed cross-coupling, leaving the C4-Cl bond intact for a subsequent, different coupling reaction [1]. This is in stark contrast to analogs like 2,4-dichlorothiazole-5-carboxylic acid, where both halogens are chlorine and exhibit more similar reactivity, leading to complex mixtures of mono- and di-coupled products without careful stoichiometric control . For the target compound, 2,5-dibromo-4-chlorothiazole (a direct precursor) reacts with n-butyllithium at -78 °C, with deprotonation occurring selectively at the 5-position, demonstrating that the 5-bromine is the most reactive site, followed by the 2-bromine. This established hierarchy of reactivity (C5 > C2 > C4) is foundational for planning multi-step syntheses [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Differentiated Synthetic Access Compared to Regioisomeric 2-Bromo-5-chloro-4-carboxylic Acid

The target compound (2-Br, 4-Cl, 5-COOH) and its regioisomer 2-bromo-5-chlorothiazole-4-carboxylic acid (CAS 1027169-53-4) have distinct synthetic routes and applications. A key patent (CN117777051B) details a scalable, three-step, one-pot synthesis specifically for 2-bromo-5-chlorothiazole-4-carboxylate, an ester derivative of the 4-carboxylic acid regioisomer [1]. This patented process, which starts from pyruvic acid, bromine, and thiourea, demonstrates the commercial and industrial relevance of the 4-carboxylic acid scaffold as an intermediate for specific drug targets like RSV inhibitors and complement factor D inhibitors [1]. In contrast, the synthetic literature for the target 5-carboxylic acid compound points to its generation via selective deprotonation of 2,5-dibromo-4-chlorothiazole, followed by quenching with an electrophile [2]. This difference in synthetic origin underscores that the two regioisomers are not simple drop-in replacements; they are produced via different methodologies and serve as entry points to different chemical space in drug discovery programs.

Process Chemistry Chemical Intermediates Scalability

Functional Group Orthogonality for Library Synthesis

The presence of three distinct functional handles—a reactive C2-bromine, a less reactive C4-chlorine, and a C5-carboxylic acid—provides an orthogonal functionalization platform that is not available in simpler analogs. For example, 4-chlorothiazole-5-carboxylic acid (CAS 444909-59-5) lacks the C2-bromine, limiting its use to only C2 functionalization via C-H activation or other methods . Conversely, 2-bromo-4-chlorothiazole (CAS 139670-03-4) lacks the carboxylic acid handle, a crucial functional group for amide bond formation and other bioconjugation strategies [1]. The target compound uniquely combines all three, offering a superior 'scaffold' for generating diverse libraries of 2,4,5-trisubstituted thiazoles. The carboxylic acid can be used to anchor the molecule to a solid support or to introduce a solubility-enhancing group, while the two halogens can be sequentially elaborated with different pharmacophores [2].

Combinatorial Chemistry Diversity-Oriented Synthesis Late-Stage Functionalization

Recommended Application Scenarios for Procuring 2-Bromo-4-chlorothiazole-5-carboxylic Acid


Medicinal Chemistry: Scaffold for Sequential SAR Exploration

This compound is optimally deployed in medicinal chemistry programs where rapid structure-activity relationship (SAR) exploration around a thiazole core is required. Its differential halogen reactivity allows researchers to first functionalize the C2 position with a specific aryl or heteroaryl group via Suzuki coupling, then follow with a different coupling partner at the C4 position, all while retaining the carboxylic acid for solubility or additional amide diversification [1]. This sequential, regiocontrolled approach is particularly valuable for generating focused libraries of 2,4,5-trisubstituted thiazoles to probe binding pockets in drug targets like kinases or GPCRs [1].

Process Chemistry: Development of Scalable Routes to Complex APIs

In a process chemistry setting, the compound's established reactivity hierarchy (C5 > C2 > C4) [2] provides a predictable and robust platform for developing scalable synthetic routes. The orthogonality of the C-Br and C-Cl bonds can be exploited to minimize the use of protecting groups, thereby shortening synthetic sequences and improving overall yield. This is a critical consideration for the cost-effective manufacture of active pharmaceutical ingredients (APIs) or advanced intermediates where step count and atom economy are paramount [2].

Chemical Biology: Bifunctional Probe and PROTAC Synthesis

The combination of two halogens with a carboxylic acid makes this compound a uniquely suited building block for synthesizing bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs) or fluorescent probes. The carboxylic acid can be conjugated to an E3 ligase ligand or a fluorophore, while the C2 and C4 positions can be sequentially derivatized with a target-binding moiety and a linker element, respectively. This level of orthogonal control over functionalization is essential for the modular, convergent synthesis of these complex therapeutic modalities [1].

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